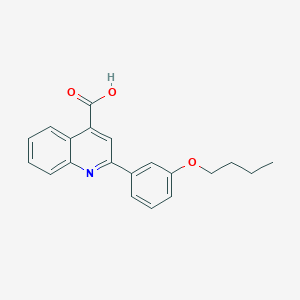

2-(3-Butoxyphenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(3-butoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-2-3-11-24-15-8-6-7-14(12-15)19-13-17(20(22)23)16-9-4-5-10-18(16)21-19/h4-10,12-13H,2-3,11H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNWNCYBBLPFKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365099 | |

| Record name | 2-(3-butoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350997-43-2 | |

| Record name | 2-(3-Butoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350997-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-butoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid typically involves the reaction of 3-butoxyaniline with 2-chloroquinoline-4-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction mechanism involves nucleophilic aromatic substitution, where the amino group of 3-butoxyaniline attacks the chloro-substituted quinoline ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(3-Butoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the quinoline ring and the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are used for substitution reactions.

Major Products Formed

Oxidation: Quinoline-4-carboxylic acid derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline and phenyl derivatives.

Scientific Research Applications

2-(3-Butoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimalarial, and antimicrobial drugs.

Biological Studies: It is used in the study of biological pathways and molecular interactions due to its ability to interact with various biological targets.

Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s derivatives.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Quinoline-4-Carboxylic Acid Derivatives

Key Trends and Structure-Activity Relationships (SAR)

C2 Substituents: Electron-withdrawing groups (e.g., bromo, nitro) improve stability but may reduce antibacterial potency unless paired with hydrophilic side chains . aureus MIC: 64–128 µg/mL) . Bulkier aromatic groups (e.g., naphthalen-2-yl) increase antitubercular activity by interacting with hydrophobic pockets in Mtb DNA gyrase .

C6 Modifications: Alkyl groups (e.g., butyl, isopropyl) at C6 significantly boost antitubercular activity, mimicking fluoroquinolone pharmacophores .

Carboxylic Acid Functionalization :

- Esterification or amidation of the C4-carboxylic acid group can reduce cytotoxicity while retaining activity, as seen in compound 5a4 .

Biological Activity

2-(3-Butoxyphenyl)quinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C19H19NO3

- Molecular Weight : 321.37 g/mol

The structure includes a quinoline core, a butoxyphenyl substituent, and a carboxylic acid group, which contribute to its unique reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its efficacy using the agar diffusion method against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

- Methicillin-resistant Staphylococcus aureus (MRSA)

The results demonstrated that this compound showed comparable or enhanced activity relative to standard antibiotics such as ampicillin and gentamicin, highlighting its potential as an antimicrobial agent .

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. The mechanism of action involves the inhibition of specific enzymes and modulation of signaling pathways associated with cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their function. For instance, it has shown inhibitory effects on kinases involved in cancer progression .

- Receptor Modulation : It may also interact with cell surface receptors, influencing signal transduction pathways critical for cell survival and proliferation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with other quinoline derivatives is essential.

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition |

| 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | Moderate | High | Receptor modulation |

| 2-(3-Chlorophenyl)quinoline-4-carboxylic acid | Low | Moderate | Direct DNA interaction |

This table illustrates that while all compounds exhibit some level of biological activity, the butoxyphenyl derivative stands out for its high antimicrobial efficacy.

Case Studies and Research Findings

- Antibacterial Evaluation : A study conducted on various synthesized quinoline derivatives found that modifications in the phenyl substituent significantly influenced antibacterial potency. The presence of the butoxy group was linked to enhanced activity against MRSA strains .

- Cancer Cell Studies : In vitro assays demonstrated that treatment with this compound led to a dose-dependent decrease in viability in several cancer cell lines, suggesting its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.